N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes and functions.
Comparison with Similar Compounds
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:
N-(3-methylbutyl)acetamide: Similar in structure but with an acetamide group instead of a cyclopentane ring.
N-(3-methylbutyl)-1,2-benzisoselenazol-3(2H)-one: Contains a benzisoselenazol ring, exhibiting different biological activities.
N-(3-methylbutyl)-1-phenylcyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, which contribute to its biological activity. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a cyclopentane ring substituted with a phenyl group and an amide functional group. The synthesis typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 3-methylbutylamine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure high yield and purity .
Synthetic Route
- Reactants : 1-phenylcyclopentanecarboxylic acid, 3-methylbutylamine
- Coupling Agent : Dicyclohexylcarbodiimide (DCC)
- Conditions : Anhydrous environment, temperature range 0-25°C
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors involved in various metabolic pathways. For instance, it has been shown to inhibit enzymes that play roles in neurotransmitter metabolism, potentially influencing conditions such as depression and neurodegenerative disorders.
Therapeutic Applications
The compound has been investigated for several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Its interaction with monoamine oxidase (MAO) enzymes suggests potential use in treating mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine .
Inhibitory Activity Against Enzymes
Recent studies have evaluated the inhibitory effects of various derivatives related to this compound on key enzymes involved in neurotransmitter regulation:
Compound | Target Enzyme | IC50 Value (µM) | Inhibition Rate (%) |
---|---|---|---|
2d | MAO-A | 1.38 | 71.8 |
2j | MAO-B | 2.48 | 52.0 |
2b | BChE | N.A. | 49.0 |
2t | BChE | N.A. | 55.0 |
This table summarizes the inhibitory activities observed in a series of derivatives tested against MAO and butyrylcholinesterase (BChE), indicating significant potential for these compounds as therapeutic agents .
Molecular Docking Studies
Molecular docking studies have revealed critical interactions between this compound and target proteins. These studies help elucidate how structural modifications can enhance or diminish biological activity, providing insights for future drug development .
Comparative Analysis with Analogous Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
N-(3-methylbutyl)acetamide | Acetamide group instead of cyclopentane | Limited antimicrobial properties |
N-(3-methylbutyl)-1,2-benzisoselenazol-3(2H)-one | Benzisoselenazol ring | Exhibits different biological effects |
N-(3-methylbutyl)-1-phenylcyclohexane-1-carboxamide | Cyclohexane ring | Varies in enzyme inhibition rates |
This comparative analysis underscores the distinct chemical and biological profiles that arise from minor structural variations .
Properties
IUPAC Name |
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14(2)10-13-18-16(19)17(11-6-7-12-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECLLJMWGNUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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